

# C-Flex Aseptic Welding Technical Support Center

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Compound of Interest		
Compound Name:	C-Flex	
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Welcome to the technical support center for **C-Flex**® aseptic welding. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the aseptic welding of **C-Flex**® thermoplastic elastomer (TPE) tubing.

## Frequently Asked Questions (FAQs)

Q1: What is C-Flex® tubing and why is it used for aseptic welding?

A1: **C-Flex**® is a unique, patented thermoplastic elastomer tubing specifically designed for the critical demands of the pharmaceutical and biopharmaceutical industries.[1][2][3][4][5] It is formulated to be weldable and sealable, allowing for the creation of sterile, closed systems for fluid transfer.[1][4] Its low permeability and smooth inner bore make it ideal for sensitive applications such as cell culture media transfer, purification, and sterile filling.[2][4] **C-Flex**® is available in various formulations, including clear and opaque, and can be sterilized by gamma irradiation and autoclave.[2]

Q2: What are the most common causes of **C-Flex**® aseptic welding failures?

A2: The most common causes of welding failures stem from improper technique, incorrect welder settings, and tubing incompatibility. Key operator-related errors include using incorrect tube holders for the tubing size, using the wrong settings on the welder for the tubing type, not allowing enough tubing length, and putting tension on the tubing during the welding process.[6]



Material-related issues can include attempting to weld incompatible tubing types (e.g., TPE to silicone) or using tubing that has been improperly stored or handled.[6]

Q3: How can I verify the integrity of a C-Flex® weld?

A3: Weld integrity is typically verified through a combination of visual inspection and physical testing. A good weld should appear uniform and free of obvious defects like discoloration, bubbles, or physical deformities. For quantitative analysis, two common destructive tests are performed:

- Burst Pressure Testing: This test pressurizes the welded tubing until it bursts to determine the maximum pressure the weld can withstand.[7][8][9][10][11]
- Tensile Strength Testing: This test pulls the welded tubing from both ends until it breaks to measure the force required to compromise the weld.[7][8][9][12]

# Troubleshooting Guides Issue 1: Incomplete or Weak Weld

#### Symptoms:

- The tubing separates easily at the weld seam.
- Visible gaps or unwelded sections in the weld interface.
- The weld appears thin or non-uniform.

Possible Causes and Solutions:



Cause	Solution	
Insufficient Heat Input	Increase the welding temperature or dwell time according to the welder manufacturer's recommendations for the specific C-Flex® tubing size and formulation. Ensure the welder has reached the correct operating temperature before initiating the weld.	
Incorrect Welder Settings	Verify that the correct pre-programmed settings for C-Flex® tubing are selected on the welder.  Different TPE formulations and sizes may require different parameters.[9]	
Fast Travel Speed (if applicable)	For manual or semi-automated welders, a travel speed that is too fast may not allow for sufficient melting and fusion of the material. Reduce the travel speed to ensure adequate heat exposure.  [13][14]	
Contaminated Tubing Ends	Ensure the ends of the C-Flex® tubing are clean and free from any contaminants such as dust, oils, or moisture before welding. Clean the tubing ends with a suitable non-residue solvent if necessary.[13][14]	
Mismatched Tubing	Confirm that you are welding compatible TPE tubing. While C-Flex® can be welded to other TPEs, using the correct welder settings is crucial.[8] Attempting to weld TPE to a non-weldable material like silicone will result in failure.[6]	

## Issue 2: Leaks or Pinholes at the Weld Site

#### Symptoms:

• Fluid or air leakage is detected at the weld joint during pressure testing or use.



• Small, visible holes or pores in the weld seam.

Possible Causes and Solutions:

Cause	Solution
Incorrect Tube Holder Size	Using a tube holder that is too large or too small for the tubing diameter can cause pinching or improper alignment, leading to pinholes.[6] Always use the manufacturer-specified tube holder for your C-Flex® tubing size.
Gas Entrapment (Porosity)	This can be caused by moisture on the tubing ends or an improper welding technique that introduces air into the molten material. Ensure tubing is dry and that the welding process is smooth and consistent.
Overheating	Excessive heat can degrade the TPE material, causing it to become brittle or creating voids.  Reduce the welding temperature or dwell time.
Contaminated Blade	A dirty or worn welding blade can introduce foreign material into the weld or create an uneven cut, leading to imperfections. Use a new, sterile blade for each weld.

### **Issue 3: Cracked Welds**

#### Symptoms:

• Visible cracks on the surface or within the weld. These can be longitudinal or transverse.[15]

Possible Causes and Solutions:



Cause	Solution	
High Residual Stress	Rapid or uneven cooling of the weld can induce stress, leading to cracks.[13][16] Ensure a controlled cooling process as recommended by the welder manufacturer. Preheating the components before welding can sometimes mitigate this risk.[13][16]	
Material Degradation	Using tubing that has been exposed to excessive radiation, repeated autoclaving, or incompatible chemicals can make it more prone to cracking during welding.[2][5] Use C-Flex® tubing within its specified limits.	
Improper Joint Design/Alignment	Poor alignment of the tubing ends in the welder can create stress points. Ensure the tubing is cut evenly and properly seated in the tube holders.	
Excessive Tension on Tubing	Applying tension to the tubing during the welding and cooling process can cause stress cracks.[6] Ensure the tubing is relaxed and properly supported.	

## **Data on C-Flex® Weld Strength**

The following tables summarize performance data from weld strength testing of **C-Flex**® 374 and other TPE tubing.

Table 1: Tensile Strength and Burst Pressure of Gamma Irradiated TPE Tubing Welds

Tubing Combination	Average Tensile Failure (lbf)	Average Burst Pressure (psi)
C-Flex® 374 to C-Flex® 374	14.22	77.33

Data sourced from a study using 0.125" ID x 0.250" OD tubing welded on a Terumo SCD-IIB.[9]



# Experimental Protocols Protocol 1: Burst Pressure (Hydraulic Integrity) Testing

This protocol outlines the general procedure for determining the burst pressure of a welded tubing sample.

Objective: To determine the maximum internal pressure a welded section of **C-Flex**® tubing can withstand before rupturing.

#### Methodology:

- Sample Preparation: Aseptically weld two pieces of **C-Flex**® tubing according to the welding equipment manufacturer's instructions. Allow the weld to cool completely.
- Visual Inspection: Visually inspect the weld for any defects such as discoloration, bubbles, or incomplete fusion.
- System Assembly: Attach one end of the welded tubing sample to a pressure source with a
  calibrated pressure gauge. Securely clamp the connection. The other end of the tubing is
  sealed.
- Filling: Fill the tubing with deionized water, ensuring all air is removed from the system.[7]
- Pressurization: Gradually increase the internal pressure at a constant rate (e.g., approximately 0.2 psi per second).[8]
- Data Recording: Continuously monitor the pressure and observe the welded tubing for leaks or deformation. The burst pressure is the maximum pressure recorded at the moment of failure (rupture).[8][9]

### **Protocol 2: Tensile Strength Testing**

This protocol describes the general method for measuring the tensile strength of a welded tubing sample.

Objective: To determine the maximum tensile force a welded section of **C-Flex**® tubing can withstand before breaking.



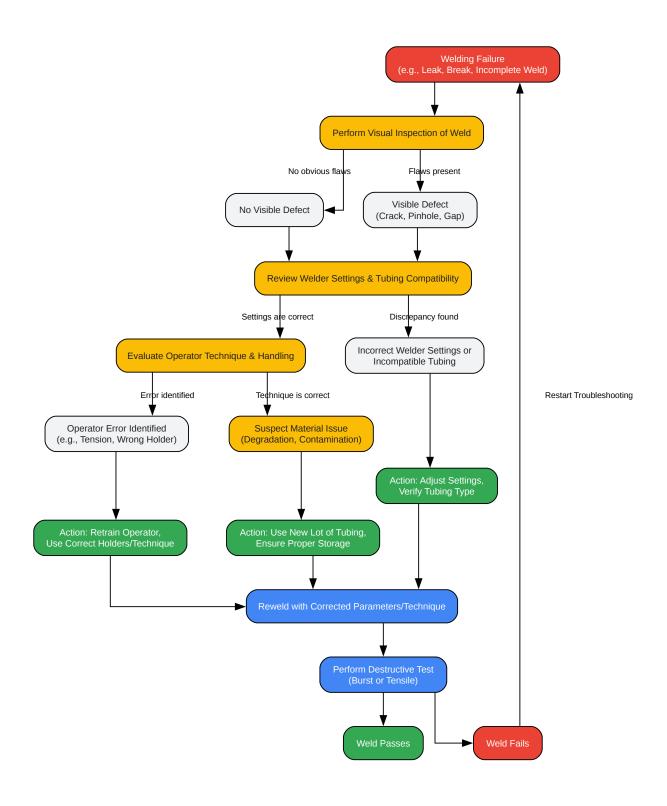
#### Methodology:

- Sample Preparation: Create a welded C-Flex® tubing sample as described in the burst pressure protocol.
- Visual Inspection: Visually inspect the weld for any defects.
- Securing the Sample: Securely fasten the ends of the welded tubing into the grips of a tensile testing machine.[7][8]
- Applying Force: The tensile tester pulls the tubing sample at a constant speed (e.g., 20 inches per minute).
- Data Recording: The instrument records the force applied and the elongation of the sample. The maximum force recorded before the sample breaks is the tensile strength.[7][8] The location of the failure (at the weld or on the tubing itself) should also be noted.

### **Visual Guides**

**Troubleshooting Logic for Aseptic Welding Failures** 



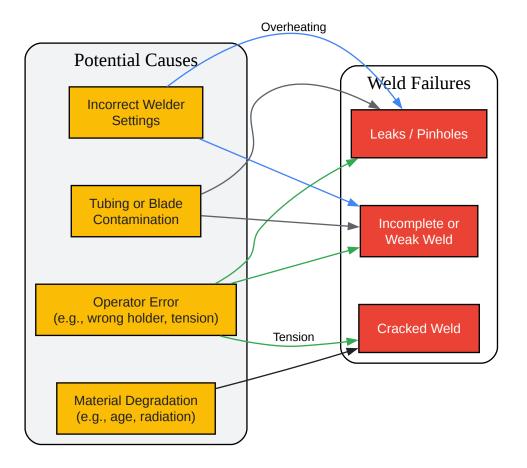


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Caption: A logical workflow for troubleshooting **C-Flex** aseptic welding failures.



# Relationship Between Causes and Types of Weld Failures



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